molecular formula C11H9NO3 B2755858 2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid CAS No. 90689-38-6

2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid

Cat. No.: B2755858
CAS No.: 90689-38-6
M. Wt: 203.197
InChI Key: YKPFHZMZCANZBT-UHFFFAOYSA-N
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Description

2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid is a chemical compound built on the privileged 4-quinolone scaffold, a structure renowned for its diverse biological activities and prevalence in medicinal chemistry . This molecule features a reactive acetic acid side chain at the 3-position of the quinoline ring, making it a versatile intermediate or building block for the synthesis of more complex molecules. Researchers can utilize this functional group for further derivatization, such as forming amide bonds to create novel compounds for biological screening . The 4-quinolone core is associated with a wide range of pharmacological properties, and derivatives are extensively investigated for their potential antibacterial, anti-cancer, and anti-inflammatory activities . In anti-cancer research, for instance, related quinolone derivatives have demonstrated mechanisms that include inducing cell cycle arrest at the G2/M phase and promoting apoptosis through the intrinsic pathway, as evidenced by changes in Caspase and BAX/Bcl-2 levels . As such, this compound serves as a valuable precursor in drug discovery campaigns aimed at developing new therapeutic agents. The compound is for research purposes and is not intended for diagnostic or therapeutic use. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information. This product is intended for laboratory research use only and is not classified as a drug or medicinal product.

Properties

IUPAC Name

2-(4-oxo-1H-quinolin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10(14)5-7-6-12-9-4-2-1-3-8(9)11(7)15/h1-4,6H,5H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPFHZMZCANZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90689-38-6
Record name 2-(4-hydroxyquinolin-3-yl)acetic acid
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Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

A cornerstone method involves the cyclocondensation of anthranilic acid derivatives. For example, 3,4,5,6-tetrafluoroanthranilic acid reacts with acetic anhydride in acetic acid to yield 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid. Subsequent treatment with oxalyl chloride and dichloromethane (catalyzed by N,N-dimethylformamide) generates 2-acetylamino-3,4,5,6-tetrafluorobenzoyl chloride, which undergoes cyclization with triethylorthoformate and cyclopropylamine in t-butanol. The intermediate ethyl ester is then hydrolyzed under acidic conditions (4N HCl, 100°C) to furnish the target acetic acid derivative.

Key Conditions :

  • Temperature : 150°C for triethylorthoformate coupling.
  • Catalysts : N,N-dimethylformamide for oxalyl chloride activation.
  • Yield : ~60–70% after hydrolysis.

Ring-Closure Reactions Using Alkoxy Bases

Potassium t-butoxide-mediated ring closure is pivotal. For instance, 5-nitro-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester is synthesized by treating a nitro-substituted intermediate with potassium t-butoxide at 50°C. Hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by hydrolysis (HCl/AcOH) to yield the carboxylic acid. This method emphasizes the importance of alkoxy bases in constructing the quinoline core.

Fluorinated Intermediate Routes

Tetrafluoroanthranilic Acid as a Precursor

Fluorinated precursors enhance reactivity and regioselectivity. The synthesis begins with 3,4,5,6-tetrafluoroanthranilic acid, which is acetylated and converted to its acid chloride. This intermediate reacts with cyclopropylamine in t-butanol, followed by cyclization with potassium t-butoxide to form the quinoline skeleton. Fluorine atoms at positions 6, 7, and 8 direct electrophilic substitution, ensuring precise regiochemistry.

Chlorosulfonation and Hydrolysis

US10875831B1 discloses a route using chlorosulfonyl isocyanate in acetonitrile to functionalize the quinoline core. Quenching with hydrochloric acid yields ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate, which is hydrolyzed to the carboxylic acid. While this patent focuses on dichlorokynurenic acid derivatives, the hydrolysis step is analogous to the target compound’s synthesis.

Modern Methodological Innovations

Chemoselective Amide Reactions

Recent advances leverage chemoselective reactions. A 2024 study describes the synthesis of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives via Michael addition of heterocyclic amides to acrylic acid esters. Although the focus is on propanoic acids, substituting acrylic acid with chloroacetic acid could adapt this method for the target compound. Hydrazide intermediates (e.g., from hydrazine and esters) enable one-pot amide couplings with amines at −5°C, achieving yields of 63–81%.

Hydrazide Intermediate Utilization

Hydrazides serve as versatile building blocks. Reacting ethyl 2-(1,4-dihydro-4-oxoquinolin-3-yl)acetate with hydrazine forms the corresponding hydrazide, which undergoes azide coupling (via the Staudinger reaction) or dicyclohexyl carbodiimide (DCC)-mediated amidation. The azide method outperforms DCC in yield, offering a milder alternative for N-alkyl propanamide derivatives.

Comparative Analysis of Synthetic Pathways

Method Starting Material Key Reagents Yield Advantages
Cyclocondensation Tetrafluoroanthranilic acid Triethylorthoformate, KOtBu 60–70% High regioselectivity, scalable
Chlorosulfonation Ethyl quinoline carboxylate ClSO₂NCO, HCl ~50% Mild conditions, avoids high temps
Chemoselective Amidation Acrylic acid derivatives Hydrazine, NaNO₂ 63–81% One-pot synthesis, broad substrate scope

Classical methods prioritize scalability and regiochemical control, whereas modern approaches favor modularity and milder conditions. Fluorinated routes achieve high purity but require specialized precursors.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

Major products formed from these reactions include quinoline-2,4-dione derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can inhibit key enzymes involved in metabolic pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activities

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Pharmacological Activity Key References
2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid None (parent compound) C₁₁H₉NO₃ Analgesic, anti-inflammatory
(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid 6-Cl, 4-Ph C₁₇H₁₂ClNO₃ Anticancer, anti-inflammatory
N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide Adamantyl, pentyl, thioxo C₂₇H₃₅N₂OS Enhanced lipophilicity, antimicrobial
2-(4-(2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)acetic acid 4-Cl, quinazolinone core C₂₂H₁₅ClN₂O₃ Not specified (structural analog)
2-[6-Methoxy-3-(2,3-dichlorophenyl)methyl-4-oxo-1,4-dihydroquinolinyl]acetic acid 6-OMe, 3-(2,3-Cl₂Ph) C₁₉H₁₄Cl₂NO₃ Synthetic intermediate for NSAIDs
Key Observations :

Substituent Effects on Bioactivity: The introduction of a chloro group (e.g., 6-Cl in ) enhances anticancer activity, likely due to increased electrophilicity and target binding affinity. Phenyl and dichlorophenyl substituents () contribute to π-π stacking interactions with biological targets, improving binding stability.

Analgesic and Anti-inflammatory Properties: The parent compound and its derivatives (e.g., 4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl acetic acid) exhibit analgesic properties in acetic acid-induced writhing models . Modifications such as methoxy groups (e.g., 6-OMe in ) may reduce toxicity while retaining activity.

Physicochemical Properties

  • Solubility : The acetic acid moiety in the parent compound enhances water solubility (~2.1 mg/mL at 25°C), whereas methyl esters (e.g., in ) exhibit lower solubility due to reduced polarity.
  • Crystal Packing : Hydrogen bonding networks (e.g., N–H⋯O and O–H⋯O in ) stabilize crystal structures, influencing melting points and stability. For example, the hydrate form of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid forms a 2D network via hydrogen bonds .

Environmental and Industrial Considerations

  • Green Synthesis : The use of trifluoroacetic acid instead of PPA in reduces hazardous waste, aligning with green chemistry principles.
  • Scalability : Adamantyl derivatives () require chiral HPLC for purification, increasing production costs compared to simpler analogs.

Biological Activity

2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and research findings.

The primary biological activity of this compound is attributed to its interaction with bacterial DNA-gyrase. This enzyme is crucial for DNA replication in bacteria, as it facilitates the supercoiling necessary for strand separation. By inhibiting DNA-gyrase, this compound effectively disrupts bacterial DNA replication, leading to bactericidal effects.

Biochemical Pathways

The inhibition of DNA-gyrase by this compound affects the following biochemical pathways:

  • DNA Replication : Prevents the supercoiling of DNA.
  • Cell Division : Inhibits bacterial cell division by disrupting the replication process.

Pharmacokinetics

Similar to other compounds in the fluoroquinolone family, this compound exhibits enhanced membrane penetration capabilities. This property facilitates its absorption and distribution within biological systems, enhancing its efficacy as an antimicrobial agent.

Biological Activities

The compound has shown a range of biological activities, including:

Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties against various bacterial strains. Its effectiveness has been demonstrated in vitro against Gram-positive and Gram-negative bacteria.

Anticancer Properties
Preliminary studies suggest potential anticancer effects, possibly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. Further exploration is needed to elucidate these pathways.

Data Table: Biological Activity Overview

Biological Activity Mechanism Target Organisms Reference
AntimicrobialInhibition of DNA-gyraseVarious bacteria
AnticancerInduction of apoptosisCancer cell lines
Enzyme InhibitionModulation of receptor bindingEnzymes involved in metabolism

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antibacterial activity of this compound against Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a therapeutic agent.
  • Anticancer Activity
    • In vitro experiments on various cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability. The mechanism was linked to the activation of apoptotic pathways and disruption of cell cycle progression .

Q & A

Q. What are the optimal synthetic routes for 2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of substituted quinoline precursors and subsequent acetylation. Key steps include:
  • Quinoline core formation : Cyclocondensation of aryl amines with β-keto esters under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
  • Acetic acid sidechain introduction : Alkylation or nucleophilic substitution at the 3-position of the quinoline ring, often using bromoacetic acid derivatives .
  • Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) to achieve >95% purity .
  • Yield optimization : Control reaction temperature (70–90°C) and use catalysts like DMAP to reduce side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., quinoline protons at δ 7.5–8.5 ppm; acetic acid protons at δ 3.8–4.2 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 245.08) and fragmentation patterns .
  • IR spectroscopy : Identifies carbonyl (C=O stretch at ~1680 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) groups .
  • X-ray crystallography : Resolves stereochemistry and packing motifs (e.g., hydrogen-bonding networks in crystal lattices) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Fluorescence-based assays targeting topoisomerase II or kinases, comparing inhibition to reference drugs .

Advanced Research Challenges

Q. How can mechanistic studies elucidate interactions between this compound and biological targets?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to purified enzymes/receptors .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target binding .
  • Molecular docking : Use software like AutoDock Vina to predict binding poses in silico, validated by mutagenesis studies .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Solubility vs. activity : Test solubility in DMSO/PBS and correlate with cellular uptake via LC-MS .
  • Metabolic stability : Perform hepatic microsome assays to identify rapid degradation pathways .
  • Statistical modeling : Apply multivariate analysis (e.g., PCA) to distinguish structure-activity relationships (SAR) from noise .

Q. How can crystallographic data guide rational drug design?

  • Methodological Answer :
  • Hydrogen-bonding analysis : Identify critical interactions (e.g., quinoline N-H···O=C with target proteins) .
  • Crystal packing motifs : Optimize solubility by modifying substituents that disrupt tight packing (e.g., bulky groups at the 6-position) .

Q. What advanced synthetic methods improve scalability for in vivo studies?

  • Methodological Answer :
  • Flow chemistry : Continuous synthesis reduces reaction time and improves reproducibility .
  • Microwave-assisted synthesis : Accelerate cyclization steps (e.g., 30 minutes vs. 12 hours conventional) .
  • Protecting group strategies : Use tert-butyl esters for carboxylic acid stability during multi-step reactions .

Q. How to design SAR studies to enhance potency while minimizing toxicity?

  • Methodological Answer :
  • Substituent libraries : Synthesize analogs with varied substituents (e.g., halogens, methyl, methoxy) at the quinoline 6- and 7-positions .
  • Toxicity screening : Parallel testing on non-cancerous cell lines (e.g., HEK293) and zebrafish models to assess selectivity .
  • Computational ADMET : Predict absorption/distribution using QSAR tools like SwissADME .

Data Interpretation and Validation

Q. How should researchers validate conflicting cytotoxicity results across cell lines?

  • Methodological Answer :
  • Dose-response curves : Ensure consistency in IC₅₀ calculations (e.g., nonlinear regression with ≥3 replicates) .
  • Apoptosis assays : Confirm mechanism via Annexin V/PI staining and caspase-3 activation .
  • Cross-lab validation : Collaborate with independent labs to replicate results using standardized protocols .

Q. What analytical workflows address batch-to-batch variability in biological assays?

  • Methodological Answer :
  • HPLC-UV/MS purity checks : Require ≥98% purity for all batches .
  • Stability testing : Monitor compound degradation under assay conditions (e.g., PBS pH 7.4, 37°C) .
  • Internal controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) in every assay plate .

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